molecular formula C11H14BrN B7965291 7-Bromo-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine

7-Bromo-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine

Cat. No.: B7965291
M. Wt: 240.14 g/mol
InChI Key: KZHWVUXPBOOSIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Bromo-5-methyl-1,2,3,4-tetrahydronaphthylamine hydrochloride is a chemical compound with the molecular formula C11H15BrClN. It is a derivative of tetrahydronaphthylamine, characterized by the presence of a bromine atom at the 7th position and a methyl group at the 5th position on the naphthalene ring. This compound is often used in various scientific research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-5-methyl-1,2,3,4-tetrahydronaphthylamine hydrochloride typically involves the bromination of 5-methyl-1,2,3,4-tetrahydronaphthylamine. The reaction is carried out under controlled conditions to ensure selective bromination at the 7th position. The resulting brominated product is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

In an industrial setting, the production of 7-Bromo-5-methyl-1,2,3,4-tetrahydronaphthylamine hydrochloride may involve large-scale bromination reactors and purification systems to ensure high yield and purity. The process is optimized for cost-effectiveness and efficiency, often involving continuous flow systems and automated controls .

Chemical Reactions Analysis

Types of Reactions

7-Bromo-5-methyl-1,2,3,4-tetrahydronaphthylamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

7-Bromo-5-methyl-1,2,3,4-tetrahydronaphthylamine hydrochloride is utilized in several scientific research fields:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7-Bromo-5-methyl-1,2,3,4-tetrahydronaphthylamine hydrochloride involves its interaction with specific molecular targets. The bromine atom and the amine group play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Bromo-5-methyl-1,2,3,4-tetrahydronaphthylamine hydrochloride is unique due to the presence of both the bromine atom and the methyl group, which confer distinct chemical and biological properties.

Properties

IUPAC Name

7-bromo-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrN/c1-7-5-8(12)6-10-9(7)3-2-4-11(10)13/h5-6,11H,2-4,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZHWVUXPBOOSIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1CCCC2N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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